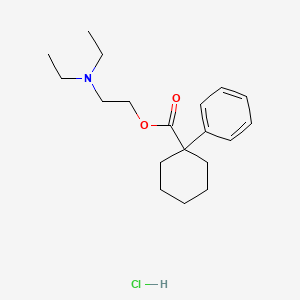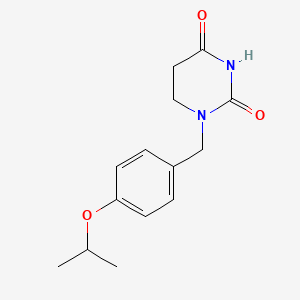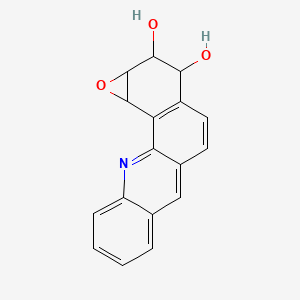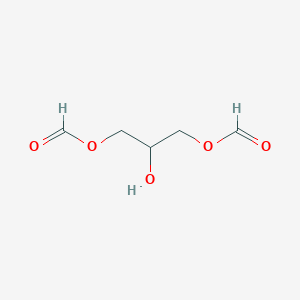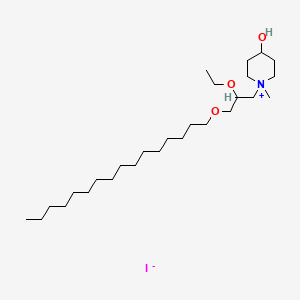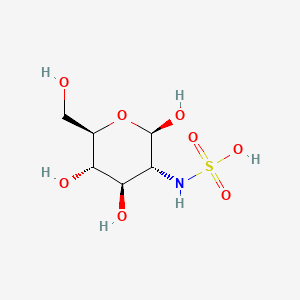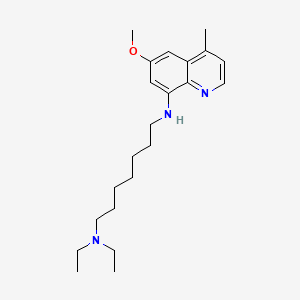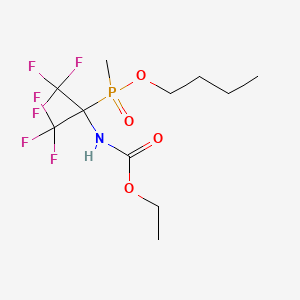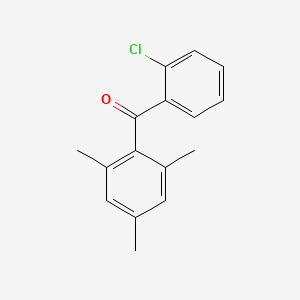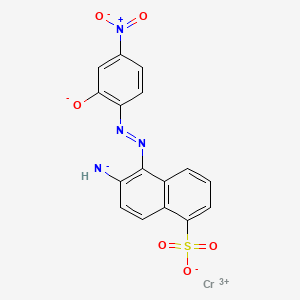
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is an organic compound that belongs to the class of indandiones. Indandiones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis. This particular compound features a complex structure with a phenyl group and a piperazinyl group, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps. One common method starts with the Claisen condensation of ethyl acetate and dimethyl phthalate to form 2-ethoxycarbonyl-1,3-indandione. This intermediate is then decarboxylated to yield 1,3-indandione
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The phenyl and piperazinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indandiones, alcohols, and methylene derivatives. These products can have different properties and applications, making them valuable in research and industry .
Scientific Research Applications
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-indandione: Known for its anticoagulant properties.
1,3-Indandione: A simpler structure with diverse chemical reactivity.
Phenindione: Another anticoagulant with a similar core structure.
Uniqueness
1,3-Indandione, 2-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- stands out due to its unique combination of phenyl and piperazinyl groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
31804-89-4 |
|---|---|
Molecular Formula |
C28H28N2O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-phenyl-2-[3-(4-phenylpiperazin-1-yl)propyl]indene-1,3-dione |
InChI |
InChI=1S/C28H28N2O2/c31-26-24-14-7-8-15-25(24)27(32)28(26,22-10-3-1-4-11-22)16-9-17-29-18-20-30(21-19-29)23-12-5-2-6-13-23/h1-8,10-15H,9,16-21H2 |
InChI Key |
WXBOIFNRTNVRBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



